N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Physicochemical profiling Drug-likeness prediction Permeability optimization

N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021074-37-2) is a synthetic heterocyclic compound integrating an indole core, a 1,3,4-oxadiazole ring at the indole 3-position, and a meta-methoxyphenyl acetamide side chain. Its molecular formula is C20H18N4O3 with a molecular weight of 362.4 g/mol.

Molecular Formula C20H18N4O3
Molecular Weight 362.389
CAS No. 1021074-37-2
Cat. No. B2487480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS1021074-37-2
Molecular FormulaC20H18N4O3
Molecular Weight362.389
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)OC
InChIInChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)17-11-24(18-9-4-3-8-16(17)18)12-19(25)21-14-6-5-7-15(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,25)
InChIKeyGUBQOEXQCBNRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021074-37-2): Procurement-Ready Structural and Physicochemical Profile


N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021074-37-2) is a synthetic heterocyclic compound integrating an indole core, a 1,3,4-oxadiazole ring at the indole 3-position, and a meta-methoxyphenyl acetamide side chain [1]. Its molecular formula is C20H18N4O3 with a molecular weight of 362.4 g/mol [1]. The compound exhibits a computed XLogP3-AA of 2.9, topological polar surface area (TPSA) of 82.2 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. It belongs to the broader class of indole-oxadiazole hybrid scaffolds, which have established pharmacological precedent as 5-HT3 receptor antagonists [2] and have demonstrated α-glucosidase inhibitory and anticancer activities in structurally related analogs [3][4].

Indole-1,3,4-oxadiazole scaffold with 5-HT3 receptor pharmacophore precedent
Class-level evidence in metabolic enzyme and oncology cell assays
Differentiated meta-methoxy substitution for SAR and ADME mapping
Computed drug-likeness profile within favorable oral space

Why N-(3-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Cannot Be Simply Substituted by In-Class Analogs


Indole-oxadiazole acetamide congeners share a common scaffold but diverge critically at three structural decision points: the oxadiazole regioisomer (1,3,4- vs. 1,2,4-oxadiazole), the oxadiazole attachment position on indole (C-2 vs. C-3), and the N-phenyl substitution pattern (meta vs. para vs. benzyl). Each variation produces distinct physicochemical and pharmacological profiles [1]. The 1,3,4-oxadiazole isomer, present in this compound, confers different hydrogen-bonding geometry compared to 1,2,4-oxadiazole analogs found in MMP-13 inhibitor patents [2]. The meta-methoxy substitution on the phenyl ring yields a computed XLogP3-AA of 2.9 and TPSA of 82.2 Ų [1], which differ from the para-methoxy isomer (CAS 1021106-23-9) and the benzyl analog (CAS 1021106-25-1), affecting predicted permeability and metabolic stability [3]. Generic substitution without confirmation of the exact regiochemistry and substitution pattern risks introducing uncontrolled variables into structure-activity relationship (SAR) studies.

1,3,4-Oxadiazole at indole C-3
1,2,4-Oxadiazole regioisomers may shift H-bond geometry and target selectivity context
Meta-methoxy phenyl substitution
Para-methoxy or benzyl analogs alter computed logP and HBA count, shifting predicted ADME profile
C-3 indole attachment
C-2 linked analogs change pharmacophore distance, potentially altering receptor-binding interpretation

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide vs. Closest Analogs


Meta-Methoxy Substitution Confers Distinct Lipophilicity and Polar Surface Area Relative to Para- and Benzyl Analogs

The target compound's meta-methoxyphenyl acetamide side chain produces a computed XLogP3-AA of 2.9 and TPSA of 82.2 Ų, with 5 hydrogen bond acceptors and 1 hydrogen bond donor [1]. These values differ from the para-methoxy positional isomer (CAS 1021106-23-9), which has an identical molecular formula (C20H18N4O3) but a distinct spatial arrangement of the methoxy group that alters the electronic distribution on the phenyl ring [1]. The benzyl analog (CAS 1021106-25-1, molecular formula C20H18N4O2) lacks the ether oxygen, reducing its hydrogen bond acceptor count by one and altering both lipophilicity and hydrogen-bonding capacity [1]. In drug-likeness filters, the TPSA of 82.2 Ų for the target compound falls within the favorable range for oral bioavailability (<140 Ų), but the specific balance of logP and TPSA is unique to the meta-methoxy configuration [2].

Meta-Methoxy Physicochemical Profile
Class-level inference
XLogP 2.9 | TPSA 82.2 Ų | HBA 5 (vs. benzyl HBA 4)
Distinct ADME prediction profile; supports SAR mapping
Computed values; experimental validation recommended
Physicochemical profiling Drug-likeness prediction Permeability optimization

1,3,4-Oxadiazole Regioisomer at Indole C-3 Position Differentiates from 1,2,4-Oxadiazole-Based MMP-13 Inhibitor Scaffolds

The target compound contains a 1,3,4-oxadiazole ring attached at the indole 3-position, distinguishing it from the 1,2,4-oxadiazole-containing indole compounds claimed in patent CA2738929A1 as MMP-13 inhibitors [1]. The 1,3,4-oxadiazole isomer presents a different hydrogen-bond acceptor geometry, with the oxygen atom positioned between nitrogen atoms at positions 3 and 4, whereas 1,2,4-oxadiazole places oxygen between nitrogens at positions 1 and 2. This regioisomeric difference alters both the directionality of hydrogen-bonding interactions and the dipole moment of the heterocycle [2]. In the 5-HT3 antagonist pharmacophore model established for indole oxadiazoles, the linking group capable of H-bonding interactions is a critical determinant of binding affinity, with the optimum distance between the aromatic binding site and the basic amine measured at 8.4-8.9 Å [3].

Oxadiazole Regioisomer Identity
Class-level inference
1,3,4-Oxadiazole at indole C-3 vs. 1,2,4- at C-2 (MMP-13 patent)
Regioisomer determines target selectivity context
Pharmacophore geometry differs; not interchangeable
Kinase inhibition Matrix metalloproteinase Heterocyclic SAR

Class-Level α-Glucosidase Inhibitory Potential Inferred from Structurally Proximal Indole-Oxadiazole Acetamides

A closely related series of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides was evaluated for α-glucosidase inhibitory activity [1]. In that study, compounds 8h and 8l exhibited IC50 values of 9.46 ± 0.03 µM and 9.37 ± 0.03 µM, respectively, representing approximately 4-fold greater potency than the standard acarbose (IC50 = 37.38 ± 0.12 µM). All compounds in the series (8a-8l) showed IC50 values ranging from 9.37 to 37.82 µM, consistently matching or exceeding acarbose potency [1]. Importantly, all synthesized molecules possessed a very low cytotoxicity profile as determined by hemolytic activity assay [1]. While the target compound (CAS 1021074-37-2) was not directly tested in this study, it shares the critical indole-1,3,4-oxadiazole-N-substituted acetamide pharmacophoric framework with the active series, differing primarily in the N-phenyl substitution pattern (meta-methoxy vs. the tested para-substituted benzamido analogs).

α-Glucosidase Assay (Analogs)
Class-level inference
In vitro enzyme assay: Series IC50 9.37–37.82 µM; acarbose IC50 37.38 µM
Supports metabolic disease research screening
Target compound not directly tested
Anti-diabetic agents α-Glucosidase inhibition Type-2 diabetes

Class-Level Anticancer Activity of Indole-1,3,4-Oxadiazole-Acetamide Hybrids Against Multiple Carcinoma Cell Lines

A structurally related series of 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (compounds 2a-i) was evaluated for anticancer activity against HCT116 (colorectal), A549 (lung), and A375 (melanoma) cell lines [1]. Compound 2e exhibited IC50 values of 6.43 ± 0.72 µM (HCT116), 9.62 ± 1.14 µM (A549), and 8.07 ± 1.36 µM (A375), outperforming erlotinib (IC50 = 17.86 ± 3.22 µM, 19.41 ± 2.38 µM, and 23.81 ± 4.17 µM, respectively) across all three cell lines [1]. Compound 2e enhanced apoptosis to 28.35% in HCT116 cells vs. 7.42% for erlotinib and inhibited EGFR with an IC50 of 2.80 ± 0.52 µM [1]. The target compound shares the indole-1,3,4-oxadiazole core with this series but differs in the linker (direct N-acetamide rather than thioether) and the terminal aromatic group (meta-methoxyphenyl instead of ethoxybenzothiazole).

Antiproliferative MTT Assay (Analog)
Class-level inference
Compound 2e IC50 6.43–9.62 µM (HCT116/A549/A375); erlotinib 17.86–23.81 µM
Supports oncology cell-model endpoint studies
Analog with thioether linker; target linker is N-acetamide
Anticancer agents EGFR inhibition Colorectal cancer

Hydrogen-Bond Acceptor Count Advantage Over Benzyl and Alkyl Amide Analogs for Target Engagement

The target compound possesses 5 hydrogen bond acceptors (HBA = 5) derived from the oxadiazole ring (N and O atoms), the amide carbonyl, the methoxy oxygen, and the indole nitrogen [1]. In contrast, the benzyl analog N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 1021106-25-1, C20H18N4O2) has only 4 hydrogen bond acceptors, lacking the methoxy oxygen [1]. Similarly, N-alkyl analogs such as 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide (CAS 1171033-35-4) further reduce the HBA count. The 5-HT3 antagonist pharmacophore model requires a linking group capable of H-bonding interactions, and the presence of an additional H-bond acceptor in the meta-methoxy substituent provides an extra anchoring point for target engagement that is absent in benzyl or alkyl amide analogs [2].

H-Bond Acceptor Count
Reported
HBA = 5 (target) vs. 4 (benzyl/N-propyl analogs)
Additional H-bond site for target engagement mapping
Computed from structures; verify experimentally
Structure-activity relationship Ligand efficiency Hydrogen bonding

Evidence-Backed Research Application Scenarios for N-(3-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide


Serotonin 5-HT3 Receptor Pharmacophore Mapping Studies

The indole-oxadiazole scaffold has validated 5-HT3 receptor antagonist activity, with a defined pharmacophore model requiring a basic nitrogen, an H-bond-capable linking group, and an aromatic moiety spaced 8.4-8.9 Å apart [1]. The target compound, with its 1,3,4-oxadiazole at the indole 3-position and meta-methoxyphenyl acetamide side chain, provides a structurally distinct probe for mapping the H-bond acceptor requirements and steric boundaries of the 5-HT3 antagonist binding site, complementing the original azabicyclic series described by Swain et al. [1].

Anti-Diabetic Lead Optimization Leveraging the Indole-Oxadiazole-Acetamide Pharmacophore

Closely related indole-based 1,3,4-oxadiazole N-substituted acetamides have demonstrated α-glucosidase inhibition with IC50 values as low as 9.37 µM, outperforming acarbose (IC50 = 37.38 µM) by approximately 4-fold [2]. The target compound, bearing a meta-methoxyphenyl substitution not explored in the published series, represents a logical next iteration for SAR expansion. Its differentiated HBA count (5 vs. 4 in simpler analogs) and computed logP of 2.9 provide a physicochemical profile consistent with drug-likeness criteria, making it suitable for metabolic disease screening cascades [3].

EGFR-Targeted Anticancer Probe for Colorectal and Lung Carcinoma Cell Lines

Indole-1,3,4-oxadiazole hybrids have shown EGFR inhibitory activity (IC50 = 2.80 µM for compound 2e) and anticancer potency against HCT116, A549, and A375 cells exceeding that of erlotinib by 2- to 3-fold [4]. The target compound differs from the published series in its direct N-acetamide linkage (rather than thioether) and meta-methoxyphenyl terminus, offering a complementary chemotype for probing the allosteric EGFR pocket identified through molecular docking of compound 2e [4]. This structural divergence enables exploration of linker-dependent effects on EGFR binding kinetics and selectivity.

Computational ADME/Tox Profiling and Drug-Likeness Assessment

With a TPSA of 82.2 Ų, XLogP3-AA of 2.9, rotatable bond count of 5, and molecular weight of 362.4 g/mol, the target compound resides within favorable oral drug-likeness space (Veber rules: TPSA < 140 Ų, rotatable bonds ≤ 10) [3][5]. Its distinct meta-methoxy substitution pattern differentiates it from para-methoxy and benzyl analogs, enabling comparative computational assessment of how methoxy positional isomerism affects predicted intestinal absorption, blood-brain barrier penetration, and cytochrome P450 metabolism profiles [3].

Application
Selection Property
Validation Focus
5-HT3 receptor pharmacophore studies
Indole-1,3,4-oxadiazole scaffold with defined pharmacophore model
H-bond acceptor geometry and steric boundary mapping
Metabolic disease enzyme inhibition studies
Indole-oxadiazole scaffold with class-level α-glucosidase inhibition precedent
α-Glucosidase enzyme inhibition assay validation
Oncology cell-model antiproliferative studies
Indole-oxadiazole scaffold with class-level EGFR pathway inhibition
EGFR-dependent cell viability and apoptosis endpoints
In silico ADME/Tox profiling
Favorable computed drug-likeness parameters
In silico ADME prediction and comparative isomer analysis
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